molecular formula C10H13NO3 B1396890 Ethyl 3-amino-5-methoxybenzoate CAS No. 915403-19-9

Ethyl 3-amino-5-methoxybenzoate

Cat. No.: B1396890
CAS No.: 915403-19-9
M. Wt: 195.21 g/mol
InChI Key: VZABNGFENJWHKO-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-methoxybenzoate is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the benzene ring is substituted with an amino group at the 3-position and a methoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-5-methoxybenzoate typically involves the esterification of 3-amino-5-methoxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-5-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Ethyl 3-amino-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are explored for their potential use as pharmaceutical agents.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 3-amino-5-methoxybenzoate exerts its effects depends on the specific application. For instance, in antimicrobial activity, it may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may interfere with cellular pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

    Ethyl 3-amino-4-methoxybenzoate: Similar structure but with the methoxy group at the 4-position.

    Ethyl 3-amino-5-chlorobenzoate: Similar structure but with a chlorine atom instead of a methoxy group.

    Ethyl 3-amino-5-nitrobenzoate: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness: Ethyl 3-amino-5-methoxybenzoate is unique due to the presence of both an amino and a methoxy group on the benzene ring, which can influence its reactivity and potential applications. The specific positioning of these groups can also affect the compound’s biological activity and its interactions with other molecules.

Biological Activity

Ethyl 3-amino-5-methoxybenzoate (C10H13NO3) is an organic compound with significant potential in various biological applications, including antimicrobial and anticancer activities. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of benzoic acid characterized by the presence of an amino group and a methoxy group on the aromatic ring. This unique structure contributes to its biological activity.

The biological effects of this compound are primarily attributed to its interaction with cellular components:

  • Antimicrobial Activity : The compound may disrupt bacterial cell membranes, leading to cell lysis and death. This mechanism is common among compounds targeting bacterial pathogens.
  • Anticancer Activity : this compound has been shown to interfere with cellular pathways related to proliferation and apoptosis. It may inhibit specific enzymes or receptors involved in cancer cell survival and growth.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria, suggesting potential applications in treating infections caused by these organisms.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, it has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models. The compound's ability to modulate signaling pathways critical for cancer progression makes it a candidate for further research in oncology .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
Ethyl 3-amino-4-methoxybenzoateMethoxy group at the 4-positionModerate antimicrobial activity
Ethyl 3-amino-5-chlorobenzoateChlorine atom instead of methoxyEnhanced antimicrobial properties
Ethyl 3-amino-5-nitrobenzoateNitro group substitutionPotent anticancer activity

These comparisons highlight that the positioning of functional groups significantly influences the biological activities of these compounds.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating bacterial infections .
  • Anticancer Research : In a preclinical study, this compound was administered to mice with induced tumors. Results indicated a reduction in tumor size and increased survival rates compared to control groups, supporting its potential as an anticancer drug .

Properties

IUPAC Name

ethyl 3-amino-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-10(12)7-4-8(11)6-9(5-7)13-2/h4-6H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZABNGFENJWHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50729239
Record name Ethyl 3-amino-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915403-19-9
Record name Ethyl 3-amino-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound (5.1 g, 23.1 mmol) prepared in step 2 was dissolved in ethyl acetate (50.0 ml), added with 10%-palladium (Pd) (100 mg). The resulting mixture was then stirred at room temperature for 24 hours in presence of hydrogen gas. After completion, 10%-palladium (Pd) was removed by celite-filter and the filtrate concentrated to dryness. The residue was purified by flash column chromatography (hexane:ethyl acetate=2:1) to obtain the title compound (4.36 g, yield: 96.8%, white solid).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Three
Yield
96.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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